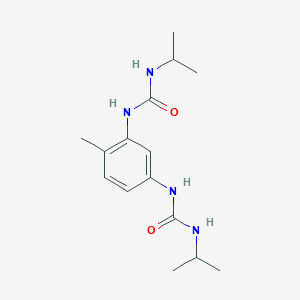

1,1'-(4-Methyl-1,3-phenylene)bis(3-isopropylurea)

Beschreibung

1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea): is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.384 g/mol . This compound is part of a class of chemicals known as ureas, which are characterized by the presence of the functional group -NH-CO-NH-. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer |

77697-42-8 |

|---|---|

Molekularformel |

C15H24N4O2 |

Molekulargewicht |

292.38 g/mol |

IUPAC-Name |

1-[2-methyl-5-(propan-2-ylcarbamoylamino)phenyl]-3-propan-2-ylurea |

InChI |

InChI=1S/C15H24N4O2/c1-9(2)16-14(20)18-12-7-6-11(5)13(8-12)19-15(21)17-10(3)4/h6-10H,1-5H3,(H2,16,18,20)(H2,17,19,21) |

InChI-Schlüssel |

LTKWNQWNHVKMMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)C)NC(=O)NC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,1'-(4-Methyl-1,3-phenylen)bis(3-isopropylharnstoff) beinhaltet typischerweise die Reaktion von 4-Methyl-1,3-phenylendiamin mit Isopropylisocyanat unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei einem Temperaturbereich von 0-25°C durchgeführt. Die Reaktionsmischung wird mehrere Stunden gerührt, bis die Reaktion abgeschlossen ist, was mit Techniken wie Dünnschichtchromatographie (DC) überwacht wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Rohstoffe werden mit kontrollierten Raten in den Reaktor eingeleitet, und die Reaktion wird unter optimierten Bedingungen durchgeführt, um die Ausbeute und Reinheit des Produkts zu maximieren .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

1,1'-(4-Methyl-1,3-phenylen)bis(3-isopropylharnstoff) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Therapeutikum untersucht.

Industrie: Wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 1,1'-(4-Methyl-1,3-phenylen)bis(3-isopropylharnstoff) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,1'-(4-Methyl-1,3-phenylen)bis(3-butylharnstoff)

- 1,1'-(4-Methyl-1,3-phenylen)bis(3-methylharnstoff)

- 1,1'-(4-Methyl-1,3-phenylen)bis(3-ethylharnstoff)

Einzigartigkeit

1,1'-(4-Methyl-1,3-phenylen)bis(3-isopropylharnstoff) ist aufgrund seiner spezifischen Isopropylgruppen einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften können Unterschiede in Löslichkeit , Reaktivität und biologischer Aktivität beinhalten, was die Verbindung für bestimmte Anwendungen geeignet macht, bei denen andere Verbindungen möglicherweise nicht so effektiv sind .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.